molecular formula C26H34N4O B10945709 (17E)-17-{(2E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol

(17E)-17-{(2E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol

Cat. No.: B10945709
M. Wt: 418.6 g/mol
InChI Key: MLKUQGRBKYSZFA-HMFCGGGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-{(E)-2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is a complex organic compound with a unique structure that combines a pyrazole ring with a cyclopenta[a]phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-{(E)-2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL typically involves multiple steps, starting with the preparation of the pyrazole ring and the cyclopenta[a]phenanthrene backbone. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide.

    Synthesis of the cyclopenta[a]phenanthrene backbone: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the pyrazole ring with the cyclopenta[a]phenanthrene backbone: This step is typically carried out using a condensation reaction with appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

17-{(E)-2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

17-{(E)-2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 17-{(E)-2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C26H34N4O

Molecular Weight

418.6 g/mol

IUPAC Name

(17E)-17-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C26H34N4O/c1-5-30-17(3)23(16(2)29-30)15-27-28-25-11-10-24-22-8-6-18-14-19(31)7-9-20(18)21(22)12-13-26(24,25)4/h7,9,14-15,21-22,24,31H,5-6,8,10-13H2,1-4H3/b27-15+,28-25+

InChI Key

MLKUQGRBKYSZFA-HMFCGGGJSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.